N-(2-Hydroxyethyl)valine

Overview

Description

N-(2-Hydroxyethyl)valine is a compound formed by the reaction of ethylene oxide with the N-terminal valine of hemoglobin. It is often used as a biomarker for exposure to ethylene oxide, a genotoxic industrial chemical and sterilant. This compound is significant in toxicology and environmental health studies due to its role in monitoring exposure to harmful substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxyethyl)valine is typically synthesized through the reaction of ethylene oxide with valine. The reaction involves the nucleophilic attack of the amino group of valine on the ethylene oxide, resulting in the formation of the N-(2-hydroxyethyl) derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of ethylene oxide and valine in a controlled environment. The reaction is monitored to ensure the complete conversion of valine to this compound. The product is then purified using techniques such as chromatography to obtain a high-purity compound suitable for use in various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)valine undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-Hydroxyethyl)valine has several scientific research applications, including:

Toxicology: Used as a biomarker for exposure to ethylene oxide, helping to monitor and assess the risk of exposure to this harmful chemical.

Environmental Health: Used in studies to evaluate the impact of environmental pollutants on human health.

Medicine: Investigated for its potential role in understanding the mechanisms of diseases related to exposure to toxic substances.

Chemistry: Used in studies to understand the reactivity and behavior of amino acid derivatives.

Mechanism of Action

N-(2-Hydroxyethyl)valine exerts its effects through the formation of covalent adducts with hemoglobin. Ethylene oxide reacts with the N-terminal valine of hemoglobin to form this compound. This adduct formation is used as a biomarker to monitor exposure to ethylene oxide. The molecular targets involved include the amino groups of valine and the reactive epoxide group of ethylene oxide.

Comparison with Similar Compounds

Similar Compounds

N-(2-Hydroxypropyl)valine: Formed by the reaction of propylene oxide with valine.

N-(2-Cyanoethyl)valine: Formed by the reaction of acrylonitrile with valine.

N-(2-Carbonamide ethyl)valine: Formed by the reaction of acrylamide with valine.

N-(2-Hydroxy-2-carbonamide ethyl)valine: Formed by the reaction of glycidamide with valine.

Uniqueness

N-(2-Hydroxyethyl)valine is unique due to its specific formation from ethylene oxide, a widely used industrial chemical. Its role as a biomarker for ethylene oxide exposure makes it particularly valuable in toxicology and environmental health studies. The formation of similar compounds from other epoxides and reactive chemicals highlights the specificity of this compound for monitoring ethylene oxide exposure.

Biological Activity

N-(2-Hydroxyethyl)valine (HEV) is a hemoglobin adduct formed primarily through the reaction of ethylene oxide (EO) with valine in hemoglobin. This compound serves as a biomarker for assessing exposure to ethylene oxide, which is known for its carcinogenic potential. Understanding the biological activity of HEV is crucial for evaluating human health risks associated with exposure to EO, particularly in occupational settings.

Formation and Measurement

HEV is formed when ethylene oxide reacts with hemoglobin in red blood cells. The quantification of HEV levels in blood is a critical method for biomonitoring exposure to EO. Studies have demonstrated that HEV levels correlate with the extent of EO exposure, making it a valuable indicator for assessing both exogenous and endogenous exposures.

Table 1: Correlation of HEV Levels with Exposure Factors

| Exposure Factor | HEV Level (pmol/g globin) | Study Reference |

|---|---|---|

| Smokers (n=70) | 204 ± 151 | |

| Non-Smokers (n=78) | 57 ± 46 | |

| Passive Smokers | Intermediate Levels | |

| Daily Cigarettes Smoked | +8.8 per cigarette |

Biological Activity and Health Implications

The biological activity of HEV extends beyond mere exposure assessment; it implicates potential health risks, particularly concerning carcinogenicity. Research indicates that higher levels of HEV are associated with increased risk factors for cancer due to the alkylating activity of EO on DNA.

- Carcinogenic Potential : Studies have shown that the presence of HEV can indicate the extent of DNA damage caused by EO exposure. This relationship underscores the importance of monitoring HEV as a potential biomarker for cancer risk assessment related to EO exposure .

- Impact of Lifestyle Factors : A study involving 148 Taiwanese volunteers highlighted that lifestyle factors such as smoking significantly influence HEV formation. Smokers exhibited markedly higher levels of HEV compared to non-smokers, suggesting that tobacco smoke contains EO, thereby increasing the risk of DNA adduct formation and subsequent carcinogenesis .

- Environmental and Occupational Exposure : The assessment of HEV has been utilized in various studies to evaluate occupational health risks associated with EO exposure in industrial settings. For instance, workers exposed to EO showed elevated levels of HEV, reinforcing its role as a biomarker for environmental monitoring .

Case Studies

Several case studies have documented the biological activity of HEV in different populations:

- Study on Urbanized Adults : A study measuring HOEtVal in urbanized adults showed a direct correlation between tobacco smoke exposure and elevated HEV levels, indicating an increased risk for early carcinogenic processes due to smoking .

- Occupational Health Assessments : In occupational settings where EO is used, monitoring HEV has provided insights into worker safety and health risks associated with prolonged exposure to carcinogenic substances .

Properties

IUPAC Name |

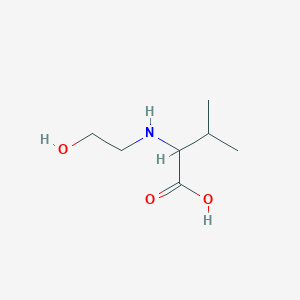

2-(2-hydroxyethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNYQRXDVGKEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21768-51-4 | |

| Record name | 2-Hydroxyethylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021768514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyethylamino)-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.